N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, also known as EMA-401, is a small molecule drug that has recently gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide selectively inhibits the Nav1.7 sodium channel, which is primarily expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking this channel, N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide reduces the transmission of pain signals and provides relief from chronic pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been shown to be effective in reducing pain in preclinical models of neuropathic pain. It has also been found to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has a well-defined mechanism of action. However, one limitation of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is that it is selective for the Nav1.7 sodium channel, which may limit its effectiveness in certain types of chronic pain.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide. One area of interest is the development of more potent and selective Nav1.7 inhibitors that may be more effective in treating chronic pain. Another potential direction is the evaluation of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide in combination with other pain medications to enhance its effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide in humans, and to identify potential biomarkers that may predict response to treatment.
Synthesemethoden
The synthesis method of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves the reaction of 2-((4-methylpyrimidin-2-yl)oxy)acetic acid with 2-ethylphenylamine in the presence of a coupling reagent. The reaction yields N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to selectively inhibit the Nav1.7 sodium channel, which is involved in the transmission of pain signals. N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has been found to be effective in preclinical models of neuropathic pain, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)18-14(19)10-20-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWYKUSCGCDCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.